DE(isopropyl)desfesoterodine

Description

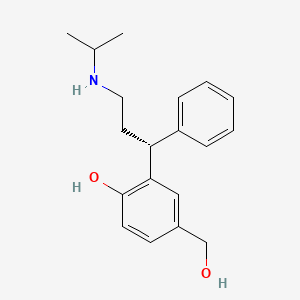

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYBOXFQXWQIF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194482-42-3 | |

| Record name | DE(isopropyl)desfesoterodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(ISOPROPYL)DESFESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of DE(isopropyl)desfesoterodine, a metabolite of the antimuscarinic agent fesoterodine. Synthesizing data from publicly available resources, this document details its chemical identity, physicochemical properties, metabolic pathway, and pharmacological significance. Particular emphasis is placed on providing a rationale for experimental approaches and methodologies relevant to its study in a drug development context.

Introduction: Situating this compound in the Context of Fesoterodine Metabolism

Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB).[1] Upon oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[1][2] Desfesoterodine is a potent muscarinic receptor antagonist and is the primary moiety responsible for the therapeutic effects of fesoterodine.[3][4]

Desfesoterodine undergoes further metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] This secondary metabolism gives rise to several metabolites, including this compound. Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and for identifying any potential off-target effects or contributions to the overall pharmacological profile.

Chemical Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a secondary amine derivative of desfesoterodine.[5][6] It is also referred to as N-desisopropyl desfesoterodine or by the code SPM-7789.[7][8]

Chemical Structure

The chemical structure of this compound is presented below:

(R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Please note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 299.41 g/mol | [4][5] |

| Molecular Formula | C₁₉H₂₅NO₂ | [5] |

| CAS Number | 194482-42-3 | [5] |

| Predicted Relative Density | 1.094 g/cm³ | [9] |

| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [9] |

Metabolism and Metabolic Pathway

This compound is formed from the active metabolite of fesoterodine, desfesoterodine (5-HMT), through N-dealkylation. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] The metabolic cascade from the parent drug, fesoterodine, is illustrated in the diagram below.

Pharmacological Profile

Mechanism of Action and Receptor Binding

The primary therapeutic effect of fesoterodine is mediated by its active metabolite, desfesoterodine, which acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By blocking these receptors in the bladder, desfesoterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of overactive bladder.

The signaling pathway for muscarinic receptor antagonism, the primary mechanism of fesoterodine's active metabolite, is depicted below.

Experimental Protocols

For researchers investigating the metabolism and pharmacological properties of fesoterodine and its metabolites, including this compound, the following experimental workflows are recommended.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be approached as a fesoterodine impurity. The synthesis would likely involve a multi-step process starting from precursors of desfesoterodine, followed by a selective N-dealkylation or by building the molecule with a single isopropyl group on the nitrogen atom. A general conceptual workflow is outlined below.

Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low levels of drug metabolites in biological matrices. A general protocol, adaptable for this compound, is provided below.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound

-

Human plasma

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

SPE cartridges or protein precipitation plates

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

-

LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient Elution: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. MS Detection: ESI in positive ion mode. h. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These would need to be determined experimentally by infusing the analytical standard.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

This compound is a minor, and likely pharmacologically inactive, metabolite of fesoterodine's active metabolite, desfesoterodine. Its formation is mediated by CYP3A4. While it is not a primary contributor to the therapeutic effect of fesoterodine, its characterization is an important aspect of a comprehensive understanding of the drug's metabolism and disposition. The experimental approaches outlined in this guide provide a framework for researchers to synthesize, quantify, and further investigate the properties of this metabolite.

References

- Fesoterodine and its active metabolite, SPM 7605, are nonsubtype selective, competitive antagonists of human muscarinic receptors, but SPM 7605 has greater potency than the parent compound. Pharmacodynamic studies in the rat bladder in vitro confirm the competitive muscarinic antagonist profile of these agents in a native tissue preparation, and in vivo studies in the rat showed effects on bladder function consistent with a muscarinic antagonist profile. (Source: PubMed)

- Fesoterodine itself is a relatively weak muscarinic receptor antagonist with no selectivity for any of the receptor subtypes. Nonclinical in vitro and in vivo pharmacokinetic and toxicokinetic studies have shown a rapid deesterification of fesoterodine to its hydroxy metabolite, SPM 7605. SPM 7605 is also formed in vivo by metabolization of tolterodine, which is approved for the treatment of symptoms of Overactive Bladder (OAB). (Source: FDA)

- Fesoterodine is a prodrug. It is broken down into its active metabolite, desfesoterodine, by plasma esterases. (Source: Wikipedia)

- After oral administration, fesoterodine is rapidly and extensively hydrolysed to its active metabolite. The active metabolite is further metabolised in the liver to its carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolite with involvement of CYP2D6 and CYP3A4. None of these metabolites contribute significantly to the antimuscarinic activity of fesoterodine. (Source: HPRA)

- Fesoterodine and its Impurities. A muscarinic acetylcholine receptor inhibitor, Fesoterodine Fumarate is used for the treatment of overactive bladder syndrome. It is a prodrug and is de-esterified to its active metabolite.

- Fesoterodine and its hydrolysis product SPM 7605 are specific but non-selective muscarinic receptor antagonists. In vivo, fesoterodine is rapidly and extensively metabolized to SPM 7605, which is much more inhibitory at muscarinic receptors than fesoterodine. SPM 5509, another major human metabolite is far less potent than SPM 7605. The pharmacology of the metabolites SPM 7789 and SPM 7790 were not studied. (Source: FDA)

- Desisopropyl-fesoterodine (compound 1), an oxidative Ndealkylation of the tertiary amine function of Fesoterodine (HY-70053), is a degradation product (compound PP-6) of Fesoterodine. (Source: MedChemExpress)

- N-Desisopropyl Desfesoterodine; CAS No 194482-42-3; IUPAC (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol; Molecular Formula C₁₉H₂₅NO₂; Molecular Weight 299.4 g/mol .

- This compound is a biochemical. Synonyms, N-Desisopropyl desfesoterodine. Chemical Properties. Molecular Weight, 299.41. Formula, C19H25NO2. Cas No. 194482-42-3. Relative Density. 1.094 g/cm3 (Predicted). Storage, Powder: -20°C for 3 years | In solvent: -80°C for 1 year | Shipping with blue ice. (Source: TargetMol)

- Fesoterodine-impurities.

- This compound. (Source: FDA)

- The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. (Source: Swiss Medical Weekly)

- The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.

- A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. (Source: NIH)

- fesoterodine. (Source: ClinPGx)

- This compound. (Source: precisionFDA)

- N-Desisopropyl Desfesoterodine.

- DESFESOTERODINE. (Source: gsrs)

- Desisopropyl-fesoterodine. (Source: MedChemExpress)

- Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. (Source: PubMed)

- Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Synthesis and Purification of DE(isopropyl)desfesoterodine: A Technical Guide for Pharmaceutical Scientists

Abstract

DE(isopropyl)desfesoterodine, chemically known as (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a significant compound in the pharmaceutical landscape, primarily recognized as a key impurity and metabolite in the synthesis of Fesoterodine.[1][2] Fesoterodine is a widely used antimuscarinic agent for the treatment of overactive bladder.[1] The stringent requirements for drug purity necessitate a thorough understanding and control of related substances like this compound. This technical guide provides an in-depth exploration of the synthesis and purification of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of this compound

This compound emerges as a critical molecule of interest due to its close structural relationship with Desfesoterodine, the active metabolite of Fesoterodine.[3] Desfesoterodine, or (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is the pharmacologically active entity responsible for the therapeutic effects of Fesoterodine.[3][4][5] this compound, lacking one of the N-isopropyl groups, is often formed as a process-related impurity or a metabolite.[2] Its effective identification, synthesis, and purification are paramount for several reasons:

-

Reference Standard: A pure sample of this compound is essential for its use as a reference standard in analytical method development and validation for Fesoterodine drug substance and drug product testing.

-

Impurity Profiling: Understanding the formation and fate of this impurity is crucial for controlling the quality of Fesoterodine.

-

Pharmacological and Toxicological Assessment: Characterizing the biological activity and potential toxicity of impurities is a regulatory requirement to ensure patient safety.

This guide will delineate a plausible synthetic pathway for this compound and detail robust purification strategies to obtain the compound in high purity.

Synthetic Strategy: A Reductive Amination Approach

The synthesis of this compound can be logically approached through a reductive amination pathway, a cornerstone of amine synthesis in medicinal chemistry. This strategy leverages a key intermediate in the Fesoterodine synthesis, a keto-precursor, and reacts it with isopropylamine.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to a precursor aldehyde or ketone that can undergo reductive amination with isopropylamine to furnish the target secondary amine. The overall synthetic pathway can be visualized as a multi-step process starting from readily available materials.

Caption: Reductive amination workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound.

Step 1: Synthesis of the Aldehyde Precursor

The synthesis often starts from a protected phenol derivative to avoid unwanted side reactions. A common starting point is a chromanone derivative, which can be opened and modified to yield the required aldehyde.[6]

Step 2: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde precursor in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: To this solution, add a stoichiometric equivalent of isopropylamine.

-

Imine Formation: Allow the mixture to stir at room temperature for a period to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The use of STAB is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Achieving High Purity

The crude this compound will likely contain unreacted starting materials, byproducts from side reactions, and residual reagents. A multi-step purification strategy is typically required to achieve the high purity necessary for a reference standard.

Purification Workflow

The purification process generally involves a combination of chromatographic and crystallization techniques.

Caption: A typical multi-step workflow for the purification of this compound.

Detailed Purification Protocol

Step 1: Column Chromatography

-

Stationary Phase: Prepare a silica gel column using a suitable slurry packing method. The choice of silica gel (e.g., 60-120 mesh or 230-400 mesh) will depend on the scale of the purification.

-

Mobile Phase: A gradient elution system is often effective. A common mobile phase system for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) to prevent peak tailing of the amine on the acidic silica gel.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Begin elution with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Step 2: Crystallization

-

Solvent Selection: Combine the pure fractions from chromatography and evaporate the solvent. The resulting residue can be further purified by crystallization. An ideal crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of polar compounds include ethanol, isopropanol, acetone, or mixtures with anti-solvents like water or hexane.

-

Procedure: Dissolve the compound in a minimal amount of the hot solvent. If necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized and purified this compound must be confirmed by a battery of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification | A single major peak corresponding to the product with purity >99%. |

| Mass Spectrometry (MS) | Molecular weight determination | The observed molecular ion should match the calculated molecular weight (C19H25NO2: 299.41 g/mol ).[7] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | The 1H and 13C NMR spectra should be consistent with the proposed chemical structure. |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of characteristic peaks for O-H, N-H, and aromatic C-H bonds. |

Conclusion

The synthesis and purification of this compound are critical for the quality control and safety assessment of Fesoterodine. The reductive amination of a suitable aldehyde precursor with isopropylamine provides a reliable route to this important reference compound. Subsequent purification by column chromatography and crystallization is essential to achieve the high purity required for its use as an analytical standard. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

-

Pharmaffiliates. Desfesoterodine-impurities. [Link]

-

Pharmaffiliates. Fesoterodine-impurities. [Link]

- Google Patents. CA2648333A1 - Synthesis of phenolic esters of hydroxymethyl phenols.

- Google Patents. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl.

-

ApiSyn Healthcare Pvt. Ltd. (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. [Link]

- Google Patents. WO2014012832A1 - Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)

-

Venkatasai Life Sciences. N-Desisopropyl Desfesoterodine | 194482-42-3. [Link]

-

Wikipedia. Desfesoterodine. [Link]

-

precisionFDA. This compound. [Link]

- Google Patents. WO2013188829A1 - Desfesoterodine salts.

-

Pharmaffiliates. 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol Hydrochloride. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Desfesoterodine. PubChem Compound Database. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 4. (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 5. Desfesoterodine | C22H31NO2 | CID 9819382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]

- 7. GSRS [precision.fda.gov]

DE(isopropyl)desfesoterodine mechanism of formation from fesoterodine

An In-depth Technical Guide to the Metabolic Formation of DE(isopropyl)desfesoterodine from Fesoterodine

Introduction

Fesoterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB) syndrome, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2] Structurally, fesoterodine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effect.[3][4] This bioactivation is a critical first step in its mechanism of action.

Following its conversion to the active metabolite, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT), the molecule undergoes further biotransformation as part of its clearance from the body.[5][6] One of these key secondary metabolic pathways leads to the formation of this compound.

This technical guide provides a detailed examination of the multi-step mechanism governing the formation of this compound from the parent drug, fesoterodine. We will dissect the enzymatic processes, the chemical transformations, and the key intermediates involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fesoterodine metabolism.

The Two-Stage Metabolic Conversion Pathway

The transformation of fesoterodine to this compound is not a direct conversion but a sequential, two-stage process mediated by distinct enzyme systems.

-

Stage 1: Bioactivation (De-esterification). Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous esterases to form its active metabolite, desfesoterodine (5-HMT).[7][8][9]

-

Stage 2: N-Dealkylation. The active metabolite, desfesoterodine, is subsequently metabolized by Cytochrome P450 enzymes, primarily CYP3A4, which removes one of the N-isopropyl groups to yield this compound.[5][10]

Caption: High-level overview of the two-stage metabolic pathway.

Stage 1: Bioactivation of Fesoterodine to Desfesoterodine

Mechanism: Hydrolysis of the Isobutyrate Ester

Fesoterodine's chemical structure features an isobutyrate ester group.[2][11] The first and most critical metabolic step is the cleavage of this ester bond. This hydrolysis reaction replaces the isobutyryl group with a hydroxyl group, yielding the pharmacologically active molecule, desfesoterodine.[12][13] Fesoterodine itself is essentially undetectable in plasma, indicating this conversion is both rapid and complete.[1][7]

Enzymology: The Role of Non-Specific Esterases

The bioactivation of fesoterodine is catalyzed by a class of enzymes known as non-specific esterases, which are ubiquitously present in plasma and various tissues.[10][14][15] This enzymatic process offers a significant pharmacokinetic advantage:

-

CYP-Independence: The formation of the active metabolite bypasses the Cytochrome P450 (CYP) enzyme system.[6][9][16] This is crucial because CYP enzymes, particularly CYP2D6, are subject to significant genetic polymorphism, leading to wide inter-individual variability in drug metabolism.[7][8]

-

Consistency: Since esterase activity is generally consistent across the population, the conversion of fesoterodine to its active form is predictable and less prone to variations due to genetic factors or drug-drug interactions involving the CYP system.[1][9]

The bioavailability of the resulting active metabolite, desfesoterodine, is approximately 52%.[5][11]

Stage 2: Formation of this compound

Once formed, the active metabolite desfesoterodine (5-HMT) undergoes further metabolism for elimination. This phase is primarily mediated by the hepatic Cytochrome P450 system.[5][17]

Mechanism: N-Dealkylation

This compound is the N-desisopropyl metabolite of desfesoterodine.[5] Its formation occurs via an N-dealkylation reaction, a common metabolic pathway for compounds containing N-alkyl groups. In this reaction, one of the two isopropyl groups attached to the nitrogen atom is oxidatively cleaved and removed.

Enzymology: The Role of Cytochrome P450 3A4 (CYP3A4)

The N-deisopropylation of desfesoterodine is predominantly catalyzed by the CYP3A4 isoenzyme.[5][10] While the active metabolite is also a substrate for CYP2D6, that pathway leads to different metabolites, such as the carboxy and carboxy-N-desisopropyl metabolites.[5][18] The formation of this compound is specifically a major route of CYP3A4-mediated clearance.[10]

This metabolite, along with others, does not contribute significantly to the overall antimuscarinic activity of the drug and is considered part of the inactivation and excretion pathway.[5] Approximately 70% of the administered fesoterodine dose is eventually recovered in the urine as various metabolites, with the N-desisopropyl metabolite (this compound) accounting for about 1% of the total.[5]

Integrated Metabolic Pathway

The complete transformation from the inactive prodrug to the cleared metabolite can be visualized as a sequential process involving two distinct enzymatic steps.

Caption: Chemical structures and enzymes in the metabolic cascade.

Experimental Methodologies

The elucidation of this metabolic pathway relies on established in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

-

Incubation: Incubate fesoterodine (or desfesoterodine) at a specified concentration (e.g., 1-10 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms

-

Incubation: Incubate desfesoterodine separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.) and a control (insect cell microsomes without expressed CYP).

-

Reaction Conditions: Use conditions similar to the HLM assay, including buffer, temperature, and an NADPH-regenerating system.

-

Analysis: After a set incubation time (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS.

-

Causality: The formation of this compound in the presence of a specific recombinant enzyme (CYP3A4) but not in others or the control definitively identifies it as the catalyzing enzyme.

Caption: Workflow for in vitro metabolism studies.

Quantitative Data Summary

The pharmacokinetic properties of fesoterodine are dictated by the rapid formation and subsequent clearance of its active metabolite, desfesoterodine.

| Parameter | Value | Significance | Reference |

| Bioavailability (of Active Metabolite) | 52% | Represents the fraction of the dose that becomes available as the active drug. | [5][11] |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Reflects the time taken to reach maximum concentration of the active metabolite. | [5] |

| Apparent Terminal Half-life (t½) | ~7 hours | The time it takes for the plasma concentration of the active metabolite to reduce by half. | [5][11] |

| Primary Bioactivation Enzyme | Non-specific Esterases | CYP-independent activation leads to low pharmacokinetic variability. | [6][7][9] |

| Primary Clearance Enzymes | CYP2D6 and CYP3A4 | Dual pathways contribute to the elimination of the active metabolite. | [5][17][18] |

| Urinary Excretion of Metabolites | ~70% of dose | The majority of the drug is cleared renally after metabolic conversion. | [5] |

Conclusion

The formation of this compound from its parent prodrug, fesoterodine, is a sophisticated two-stage metabolic process. The initial, rapid bioactivation is mediated by ubiquitous, non-specific esterases, which hydrolyze fesoterodine to its pharmacologically active metabolite, desfesoterodine (5-HMT). This crucial first step is independent of the highly variable Cytochrome P450 system, ensuring consistent therapeutic exposure. Subsequently, desfesoterodine undergoes further metabolism for clearance, where the Cytochrome P450 isoenzyme CYP3A4 plays a key role in its N-deisopropylation to form the inactive metabolite, this compound. A thorough understanding of this complete pathway is fundamental for predicting drug efficacy, potential drug-drug interactions, and overall disposition in drug development and clinical practice.

References

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(9-10), 146–151. [Link]

-

Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. Retrieved from [Link]

-

Mansfield, K. J. (2009). Role of fesoterodine in the treatment of overactive bladder. Clinical Medicine Insights: Therapeutics, 1, 747–757. [Link]

-

Synapse. (2024). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. ResearchGate. Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556–563. [Link]

-

National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database. Retrieved from [Link]

-

Malhotra, B., et al. (2008). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 66(6), 787–795. [Link]

-

Griebling, T. L. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]

-

Griebling, T. L. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medical Research and Opinion, 25(10), 2493–2505. [Link]

-

European Medicines Agency. (2007). TOVIAZ - fesoterodine. Retrieved from [Link]

-

Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. MDPI. Retrieved from [Link]

-

Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Biblos-e Archive. Retrieved from [Link]

-

Malhotra, B., et al. (2011). Effect of fesoterodine on plasma progesterone concentration. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Desfesoterodine. Retrieved from [Link]

-

Bookstaver, P. B., et al. (2009). Fesoterodine for the treatment of overactive bladder. The Annals of Pharmacotherapy, 43(11), 1826–1834. [Link]

-

Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. National Institutes of Health. Retrieved from [Link]

-

Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. ResearchGate. Retrieved from [Link]

-

Breidenbach, A., et al. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(1), 59–70. [Link]

-

PharmaCompass. (n.d.). Desfesoterodine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Ellsworth, P. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Therapeutics and Clinical Risk Management, 5, 869–876. [Link]

Sources

- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. researchgate.net [researchgate.net]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smw.ch [smw.ch]

- 8. researchgate.net [researchgate.net]

- 9. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Fesoterodine - Wikipedia [en.wikipedia.org]

- 12. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 13. Desfesoterodine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. mdpi.com [mdpi.com]

- 15. Fesoterodine for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of DE(isopropyl)desfesoterodine

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of DE(isopropyl)desfesoterodine, a significant metabolite in the biotransformation of fesoterodine. Fesoterodine, a competitive muscarinic receptor antagonist, is extensively hydrolyzed to its active metabolite, desfesoterodine (5-hydroxymethyl tolterodine), which is then further metabolized.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for a complete characterization of fesoterodine's disposition, potential drug-drug interactions (DDIs), and inter-individual variability in patient populations. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. We will delve into metabolic stability assays, cytochrome P450 (CYP) reaction phenotyping, and metabolite identification, grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Introduction: The Scientific Imperative

Fesoterodine is a prodrug rapidly converted by non-specific esterases to its active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT).[2][3][8] This active metabolite is responsible for the therapeutic antimuscarinic effects used in the treatment of overactive bladder.[1][3] The clearance of desfesoterodine is complex, involving two primary metabolic pathways mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][9] These pathways lead to the formation of several downstream metabolites, including the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[1]

This compound, also known as N-desisopropyl desfesoterodine, is one of these key metabolites.[1][10] Its formation represents a significant step in the inactivation and elimination of the active therapeutic agent. A thorough in vitro investigation is paramount for several reasons:

-

Predicting In Vivo Clearance: In vitro metabolism data is foundational for in vitro-in vivo extrapolation (IVIVE), a critical tool used to predict human pharmacokinetic parameters like metabolic clearance.[11][12][13][14][15]

-

Identifying DDI Potential: By pinpointing the specific enzymes responsible for this compound metabolism, we can anticipate potential DDIs with co-administered drugs that inhibit or induce these enzymes.

-

Understanding Pharmacogenetic Variability: The primary enzymes metabolizing desfesoterodine, CYP2D6 and CYP3A4, are known for significant genetic polymorphisms.[1][2] Investigating the downstream metabolism helps to fully map the consequences of this variability.

-

Regulatory Compliance: Regulatory agencies like the FDA require comprehensive metabolic profiling to ensure the safety and efficacy of new drugs.[5][6][7][16][17]

This guide provides the technical details and strategic insights necessary to conduct a robust in vitro evaluation of this compound.

Foundational Knowledge: The Metabolic Context

The metabolic cascade originating from fesoterodine is a multi-step process. Understanding this pathway is essential for designing relevant in vitro experiments.

Caption: Tiered experimental workflow for metabolism studies.

Metabolic Stability Assay

Causality: The first step is to determine if and how quickly this compound is metabolized. This assay provides the intrinsic clearance (Clint), a core parameter for predicting in vivo clearance. [18][]We utilize two primary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. HLM contains a rich concentration of Phase I (e.g., CYP) and some Phase II (e.g., UGT) enzymes, while hepatocytes provide a more complete system with both Phase I and II enzymes, plus cellular transporters, better reflecting the in vivo environment. [][20][21] Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., from at least 3 donors) on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Pre-warm a shaking water bath to 37°C.

-

In a microcentrifuge tube, combine potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

-

Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL).

-

Immediately quench the reaction by adding the aliquot to 3 volumes (75 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a 96-well plate for analysis.

-

Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural log of the percentage of this compound remaining versus time.

-

The slope of the linear regression line equals the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

-

t½ = 0.693 / k

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

-

| Parameter | Equation | Description |

| Half-Life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Clint) | (k * V) / N | The inherent metabolic capacity of the liver. [18] |

| k | Slope of ln(% remaining) vs. time | First-order elimination rate constant. |

| V | Incubation Volume (µL) | Total volume of the reaction mixture. |

| N | Amount of protein (mg) | Milligrams of microsomal protein in the incubation. |

A parallel protocol using cryopreserved hepatocytes (e.g., 0.5 x 10^6 cells/mL) should be conducted, which is particularly important for detecting the involvement of cytosolic enzymes or for low-turnover compounds requiring longer incubation times. [18][22][23]

Cytochrome P450 (CYP) Reaction Phenotyping

Causality: Once metabolic liability is established, the next critical step is to identify the specific enzymes responsible. [24][25][26]This is essential for predicting DDIs. Given that the parent compound, desfesoterodine, is metabolized by CYP2D6 and CYP3A4, these are the primary suspects. However, a broader panel is necessary for comprehensive characterization. Two complementary methods provide a self-validating system.

Protocol 1: Recombinant Human CYPs (rhCYP)

This approach directly tests the metabolic capability of individual CYP isoforms. [26][27]

-

Incubation:

-

Prepare separate incubations for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

-

Each incubation should contain: potassium phosphate buffer (pH 7.4), the specific rhCYP enzyme, this compound (1 µM), and an NADPH regenerating system.

-

Incubate at 37°C for a fixed time (e.g., 60 minutes, determined from stability assays).

-

-

Analysis:

-

Quench the reactions with cold acetonitrile containing an internal standard.

-

Process and analyze samples via LC-MS/MS to measure the depletion of the parent compound.

-

The isoforms showing the highest percentage of metabolism are the primary contributors.

-

Protocol 2: Chemical Inhibition in HLM

This method confirms the rhCYP findings in a more complex biological matrix (HLM) by using isoform-specific chemical inhibitors. [24][27]

-

Incubation:

-

Set up HLM incubations as described in the metabolic stability protocol.

-

For each reaction, include a specific chemical inhibitor at a concentration known to be selective for a single CYP isoform (see table below).

-

Include a control incubation with no inhibitor (vehicle control, e.g., 0.1% DMSO).

-

Pre-incubate HLM with the inhibitor for ~10 minutes before adding this compound to allow for inhibitor binding.

-

Initiate the reaction with NADPH and incubate for a fixed time.

-

-

Analysis:

-

Quench, process, and analyze samples via LC-MS/MS.

-

Calculate the percent inhibition of metabolism for each inhibitor compared to the vehicle control. Significant inhibition points to the involvement of that specific CYP isoform.

-

Table of Recommended CYP Inhibitors:

| Target CYP | Selective Inhibitor | Concentration |

| CYP1A2 | Furafylline | 10 µM |

| CYP2C9 | Sulfaphenazole | 10 µM |

| CYP2C19 | Ticlopidine | 1 µM |

| CYP2D6 | Quinidine | 1 µM |

| CYP3A4 | Ketoconazole | 1 µM |

| CYP2B6 | Ticlopidine | 10 µM |

| CYP2C8 | Montelukast | 1 µM |

Note: Concentrations should be verified to ensure selectivity.

Metabolite Identification (MetID)

Causality: The final step is to identify the structure of any new metabolites formed from this compound. This is crucial for determining if pharmacologically active or potentially toxic species are generated. [16][20][28][29][30]High-resolution mass spectrometry (HRMS) is the primary tool for this investigation. [20][29] Protocol: Metabolite Profiling and Identification

-

Sample Generation:

-

Perform a scaled-up incubation using the most relevant in vitro system (e.g., hepatocytes or HLM) and conditions identified in the previous steps.

-

Incubate for a longer period (e.g., up to 4 hours) to allow for sufficient metabolite formation.

-

Include a "time-zero" control (quenched immediately after adding the test compound) and a "no-cofactor" control.

-

-

LC-HRMS Analysis:

-

Analyze the supernatant from the quenched incubation using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with UPLC.

-

Acquire data in both positive and negative ionization modes.

-

Perform data-dependent MS/MS scans to obtain fragmentation spectra for potential metabolites.

-

-

Data Processing and Interpretation:

-

Use metabolite identification software to search for potential biotransformations (e.g., oxidation, glucuronidation, sulfation) compared to the parent drug's mass and retention time.

-

Compare the chromatograms of the incubated sample with the control samples to distinguish true metabolites from background ions.

-

Analyze the MS/MS fragmentation patterns of the parent compound and the potential metabolites to propose sites of metabolic modification. For example, an increase of 16 Da (+O) suggests an oxidation (hydroxylation), while an increase of 176 Da suggests glucuronidation.

-

Synthesizing the Data: A Holistic View

The integration of data from these three core workflows provides a comprehensive in vitro metabolic profile of this compound.

Expected Outcomes Summary:

| Assay | Key Question Answered | Primary Data Output |

| Metabolic Stability | How fast is the compound metabolized? | t½, Clint |

| CYP Phenotyping | Which enzymes are responsible? | % Contribution of each CYP isoform |

| Metabolite ID | What are the metabolic products? | Proposed structures of metabolites |

The results will clarify the role of this compound in the overall disposition of fesoterodine, inform clinical DDI study design, and contribute to a deeper understanding of the drug's safety and efficacy profile. This structured, mechanistically-driven approach ensures scientific rigor and provides the trustworthy data required for modern drug development.

References

-

Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (n.d.). National Institutes of Health. Retrieved from [Link] [11][15]2. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. (n.d.). Pfizer Medical - US. Retrieved from [Link]

-

Metabolite identification in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Pharmacokinetic profile of fesoterodine. (n.d.). PubMed. Retrieved from [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997, April). U.S. Food and Drug Administration. Retrieved from [Link]

-

Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). Frontiers. Retrieved from [Link]

-

Fesoterodine fumarate extended-release tablets Product Monograph. (2023, March 7). Accord Healthcare Inc. Retrieved from [Link]

-

Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (2022, April 7). eScholarship. Retrieved from [Link]

-

Role of fesoterodine in the treatment of overactive bladder. (2008, September). PMC - NIH. Retrieved from [Link]

-

Metabolite Identification by Mass Spectrometry. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. (2007). Swiss Medical Weekly. Retrieved from [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. (n.d.). Springer Link. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). U.S. Food and Drug Administration. Retrieved from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020, May). U.S. Food and Drug Administration. Retrieved from [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2025, August 4). ResearchGate. Retrieved from [Link]

-

The overview of approaches for metabolite identification. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. (2018, February). PMC - NIH. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025, October 14). ACS Publications. Retrieved from [Link]

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013, June). PubMed. Retrieved from [Link]

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2020, December 14). PMC - NIH. Retrieved from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta. Retrieved from [Link]

-

In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999, November). U.S. Food and Drug Administration. Retrieved from [Link]

-

DE(isopropyl)tolterodine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA. Retrieved from [Link]

-

Desfesoterodine. (n.d.). Wikipedia. Retrieved from [Link]

-

Desfesoterodine. (n.d.). PubChem. Retrieved from [Link]

-

Metabolic pathways of tolterodine and fesoterodine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pfizermedical.com [pfizermedical.com]

- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. smw.ch [smw.ch]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. This compound | TargetMol [targetmol.com]

- 11. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Frontiers | Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation [frontiersin.org]

- 15. Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways [escholarship.org]

- 16. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]

- 17. efsa.europa.eu [efsa.europa.eu]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 25. criver.com [criver.com]

- 26. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 27. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 28. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ijpras.com [ijpras.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Activity of N-Desisopropyl desfesoterodine

Introduction

Fesoterodine is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] As a prodrug, fesoterodine itself is pharmacologically inactive.[3][4] Following oral administration, it undergoes rapid and extensive hydrolysis by non-specific plasma esterases to its principal active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[3][4][5][6][7] This active moiety is responsible for the therapeutic effects of the drug.[6][8][9]

Desfesoterodine is further metabolized in the body through pathways involving cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[10][11] One of the metabolites formed is N-desisopropyl desfesoterodine.[12][13] Understanding the pharmacological profile of this and other metabolites is crucial for a comprehensive assessment of a drug's overall activity, potential for drug-drug interactions, and contribution to the therapeutic and adverse effect profiles. This guide provides a detailed technical overview of the pharmacological activity of N-desisopropyl desfesoterodine, focusing on its mechanism of action, receptor binding affinity, and functional activity.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for the active metabolite of fesoterodine, desfesoterodine, is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5][8][14][15] These receptors are pivotal in mediating the contraction of the urinary bladder's detrusor smooth muscle.[5][6][15] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M2 and M3 subtypes which are predominant in the bladder, desfesoterodine leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[8][9][15]

N-desisopropyl desfesoterodine, as a derivative of the active metabolite, is also characterized as a muscarinic receptor antagonist. Its pharmacological activity is a direct extension of the properties of its parent compound, though with potentially different potency and selectivity. The core of its action lies in its ability to competitively inhibit cholinergic stimulation of the bladder smooth muscle.

Quantitative Pharmacology: Receptor Binding and Functional Activity

A thorough understanding of a compound's pharmacological activity requires quantitative assessment of its interaction with its molecular target. This is achieved through in vitro receptor binding assays and functional assays.

Muscarinic Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced at various concentrations to measure its ability to displace the radiolabeled ligand. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

For the parent active metabolite, desfesoterodine (5-HMT), extensive binding studies have been conducted. It demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5), with Ki values in the low nanomolar range, indicating a non-selective binding profile.[14][16]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Desfesoterodine (5-HMT)

| Receptor Subtype | Ki (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

| (Data sourced from MedChemExpress.[14]) |

While specific Ki values for N-desisopropyl desfesoterodine are not as widely published in readily available literature, it is understood to be a less potent metabolite compared to desfesoterodine. The structural modification, specifically the removal of an isopropyl group from the nitrogen atom, can influence the molecule's interaction with the binding pocket of the muscarinic receptors, generally leading to a decrease in affinity.

Functional Antagonism

While binding affinity indicates how well a compound binds to a receptor, it does not describe the functional consequence of that binding. Functional assays are therefore essential to characterize a compound as an agonist, antagonist, or inverse agonist. For a competitive antagonist like N-desisopropyl desfesoterodine, a key parameter is the equilibrium dissociation constant (KB) or its logarithmic form, the pA2 value, which quantifies the concentration of the antagonist required to produce a two-fold rightward shift in the concentration-response curve of an agonist.

Functional studies on desfesoterodine have confirmed its competitive antagonist profile. In isolated guinea pig bladder strips, desfesoterodine produces a concentration-dependent inhibition of carbachol-induced contractions with a KB of 0.84 nM (pA2 of 9.14).[14] Similar studies in rat bladder strips have also demonstrated a rightward shift in the carbachol concentration-response curve with no depression of the maximum response, which is characteristic of competitive antagonism.[17][18]

Experimental Protocols

To provide a practical context for the characterization of compounds like N-desisopropyl desfesoterodine, a detailed methodology for a competitive radioligand binding assay is outlined below.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of N-desisopropyl desfesoterodine for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: N-desisopropyl desfesoterodine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Reference Compound: Atropine or desfesoterodine, for validation.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Vials.

-

Liquid Scintillation Counter.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Manifold.

Procedure:

-

Preparation: Thaw the cell membrane preparations on ice. Dilute to the desired concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

-

Radioligand Addition: Add [³H]-NMS to all wells at a final concentration close to its dissociation constant (Kd).

-

Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway Diagram

The therapeutic effect of N-desisopropyl desfesoterodine stems from its ability to block the G-protein coupled signaling pathway of muscarinic receptors in the bladder detrusor muscle. The M3 receptor, in particular, couples to Gq/11, leading to the activation of phospholipase C (PLC), which ultimately increases intracellular calcium and causes smooth muscle contraction.

Caption: M3 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay described in the protocol.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-Desisopropyl desfesoterodine is a metabolite of the active moiety of fesoterodine. Its pharmacological activity is defined by its role as a competitive muscarinic receptor antagonist. While it contributes to the overall antimuscarinic load of fesoterodine therapy, it is generally considered less potent than its precursor, desfesoterodine (5-HMT). The characterization of such metabolites through rigorous in vitro binding and functional assays is a cornerstone of drug development, providing critical insights into the complete pharmacological profile, potential for off-target effects, and the overall safety and efficacy of a therapeutic agent. Further studies to precisely quantify the binding affinities and functional potencies of N-desisopropyl desfesoterodine across all muscarinic receptor subtypes would provide a more complete picture of its contribution to the clinical effects of fesoterodine.

References

-

PubChem. (n.d.). Fesoterodine. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Nilvebrant, L., Hallén, B., & Andersson, K. E. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European journal of pharmacology, 327(2-3), 195–207.[16]

-

Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., & Ikeda, K. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. BJU international, 101(4), 489–495.[17]

-

Wikipedia. (2023, December 28). Fesoterodine. Retrieved from [Link][1]

-

Drugs.com. (2025, September 2). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link][6]

-

Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine?. Retrieved from [Link][2]

-

DrugBank Online. (n.d.). Fesoterodine Fumarate. Retrieved from [Link][7]

-

PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Accord Healthcare Inc. (2023, March 7). Fesoterodine fumarate extended-release tablets. Retrieved from [Link][10]

-

Lund University Research Portal. (n.d.). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. Retrieved from [Link][18]

-

U.S. Food and Drug Administration. (2008, July 3). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link][11]

-

F.A. Davis. (n.d.). Tolterodine | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link][19]

-

Simon, H. U., & Malhotra, B. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss medical weekly, 139(9-10), 146–151.[3]

-

Simon, H. U., & Malhotra, B. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. ResearchGate. Retrieved from [Link][4]

-

precisionFDA. (n.d.). DE(ISOPROPYL)DESFESOTERODINE. Retrieved from [Link][20]

-

Maruyama, S., Tsukimi, Y., & Honjo, M. (2012). Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. Urology, 79(5), 1177.e1–1177.e6.[21]

-

Patsnap Synapse. (2024, June 14). What is Desfesoterodine Succinate used for?. Retrieved from [Link][15]

-

Ukai, M., Ohtake, A., & Hatanaka, T. (2003). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 170(2 Pt 1), 590–594.[22]

-

International Continence Society. (n.d.). COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. Retrieved from [Link][23]

-

Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277–282.[24]

-

ClinPGx. (n.d.). n-desisopropyl desfesoterodine. Retrieved from [Link][13]

-

PubChem. (n.d.). Desfesoterodine. National Center for Biotechnology Information. Retrieved from [Link][25]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Desfesoterodine Succinate?. Retrieved from [Link][9]

Sources

- 1. Fesoterodine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. smw.ch [smw.ch]

- 5. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Desfesoterodine Succinate? [synapse.patsnap.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ClinPGx [clinpgx.org]

- 13. ClinPGx [clinpgx.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What is Desfesoterodine Succinate used for? [synapse.patsnap.com]

- 16. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portal.research.lu.se [portal.research.lu.se]

- 19. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 20. GSRS [precision.fda.gov]

- 21. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ics.org [ics.org]

- 24. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Desfesoterodine | C22H31NO2 | CID 9819382 - PubChem [pubchem.ncbi.nlm.nih.gov]

DE(isopropyl)desfesoterodine CAS number and molecular formula

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine

Introduction

This compound is a molecule of significant interest in the fields of pharmacology and drug metabolism. It is recognized primarily as a metabolite of fesoterodine, a clinically important antimuscarinic agent used for the treatment of overactive bladder (OAB)[1][2]. Fesoterodine itself is a prodrug, rapidly and extensively hydrolyzed by non-specific esterases to its principal active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT)[3][4]. This compound represents a further step in the metabolic cascade of fesoterodine. Understanding the chemical properties, metabolic fate, and analytical quantification of this compound is crucial for comprehensive pharmacokinetic and safety profiling of the parent drug, fesoterodine. This guide provides a detailed technical overview of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, systematically named (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a derivative of desfesoterodine where one of the N-isopropyl groups is removed.[5][6] Its chemical identity is well-defined, and it is often used as a reference standard in metabolic studies of fesoterodine.

| Property | Value | Source(s) |

| CAS Number | 194482-42-3 | [5][7][8] |

| Molecular Formula | C₁₉H₂₅NO₂ | [5][9] |

| Molecular Weight | 299.41 g/mol | [5][7][9] |

| IUPAC Name | (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol | [5][6] |

| Synonyms | N-Desisopropyl desfesoterodine, DE(ISOPROPYL)-5-HYDROXYMETHYLTOLTERODINE, SPM-7789 | [7][8][9] |

| InChI Key | CCZYBOXFQXWQIF-QGZVFWFLSA-N | [9] |

| SMILES | CC(C)NCCc2cc(ccc2O)CO | [9] |

Pharmacology and Metabolic Pathway

Mechanism of Action

As a derivative of desfesoterodine, this compound is expected to retain antimuscarinic activity. Desfesoterodine is a potent and competitive antagonist of muscarinic receptors, which mediate the contraction of the detrusor muscle in the bladder[2][10]. By blocking these receptors, it leads to bladder relaxation and a reduction in the symptoms of OAB[2]. While the primary pharmacological activity of fesoterodine treatment is attributed to desfesoterodine, the characterization of all metabolites, including this compound, is essential for a complete understanding of the drug's disposition and to rule out any off-target effects or contributions to the overall clinical profile.

Metabolic Fate of Fesoterodine

The metabolic pathway of fesoterodine is a multi-step process.

-

Activation: Fesoterodine, a prodrug, is rapidly and almost completely hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to its active metabolite, desfesoterodine (5-HMT)[3][4]. This conversion is not dependent on the cytochrome P450 (CYP) enzyme system.

-

Primary Metabolism of Desfesoterodine: The active metabolite, desfesoterodine, is then further metabolized through two main pathways involving CYP enzymes[2][4]:

-

Oxidation by CYP2D6 to a carboxy metabolite.

-

Oxidation by CYP3A4 to carboxy-N-desisopropyl and this compound.

-

-

Formation of this compound: this compound is formed via oxidative N-dealkylation of the tertiary amine in desfesoterodine, a reaction primarily mediated by CYP3A4[2][11].

The following diagram illustrates the metabolic conversion of Fesoterodine.

Caption: Metabolic pathway of Fesoterodine to its metabolites.

Analytical Methodology: Quantification in Biological Matrices

The quantification of this compound is typically required for pharmacokinetic studies and is performed using highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle